Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves multiple steps. The starting materials often include 2,6-dichlorobenzyl chloride and methyl 3-nitro-1H-pyrazole-4-carboxylate. The reaction conditions usually involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:
2,6-Dichlorobenzyl methyl ether: This compound shares the 2,6-dichlorobenzyl group but differs in its overall structure and applications.
Methyl 3-nitro-1H-pyrazole-4-carboxylate: This compound is a precursor in the synthesis of this compound and has different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9Cl2N3O4 |
---|---|
Molecular Weight |
330.12 g/mol |
IUPAC Name |
methyl 1-[(2,6-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C12H9Cl2N3O4/c1-21-12(18)8-6-16(15-11(8)17(19)20)5-7-9(13)3-2-4-10(7)14/h2-4,6H,5H2,1H3 |
InChI Key |
BBCAYCBNKQTZBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.